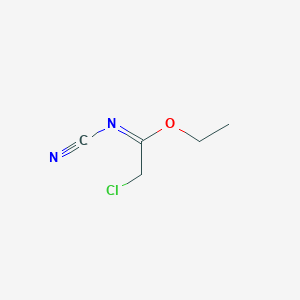

ethyl 2-chloro-N-cyanoacetoimidate

Description

Such compounds are typically intermediates in organic synthesis, particularly in the preparation of heterocycles, agrochemicals, or pharmaceuticals. While direct data on this compound is absent in the evidence, analogs like 2-chloro-N-(4-cyanophenyl)acetamide (CAS 114807-80-6) and 2-cyano-N-[(methylamino)carbonyl]acetamide (CAS 6972-77-6) suggest that chloro-cyano derivatives are valued for their versatility in cross-coupling reactions and as building blocks for bioactive molecules .

Properties

CAS No. |

90773-43-6 |

|---|---|

Molecular Formula |

C5H7ClN2O |

Molecular Weight |

146.57 g/mol |

IUPAC Name |

ethyl 2-chloro-N-cyanoethanimidate |

InChI |

InChI=1S/C5H7ClN2O/c1-2-9-5(3-6)8-4-7/h2-3H2,1H3 |

InChI Key |

MBDNAMOKWGTEFE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=NC#N)CCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare ethyl 2-chloro-N-cyanoacetoimidate with structurally or functionally related compounds from the evidence:

Key Comparative Insights:

Functional Group Diversity: this compound uniquely combines an imidate ester (enhancing electrophilicity) with chloro and cyano groups. This contrasts with analogs like 2-chloro-N-(4-cyanophenyl)acetamide , which replaces the imidate with an acetamide, reducing reactivity in nucleophilic substitutions. Compounds such as 2-(N,N-diisopropylamino)ethyl chloride prioritize aminoalkyl chlorides for quaternization reactions, whereas the cyano group in the target compound may enable nitrile-specific transformations (e.g., hydrolysis to amides or cycloadditions).

Reactivity and Stability: The chloro group in this compound likely exhibits higher electrophilicity compared to the chloro substituents in 2-(N,N-dimethylethyl)amine due to electron-withdrawing cyano and imidate groups. This increases its susceptibility to nucleophilic attack. Cyano-containing analogs like 2-cyano-N-[(methylamino)carbonyl]acetamide may share stability challenges, as nitriles can hydrolyze under acidic or basic conditions.

Synthetic Utility: Ethyl imidate derivatives are often used in the synthesis of amidines or heterocycles via reactions with amines. This contrasts with aminoethyl chlorides (e.g., ), which are typically alkylating agents or intermediates for cationic surfactants.

Research Findings and Trends

- Structural Analogues: this compound’s cyano group aligns with trends in agrochemical design, as seen in 2-chloro-N-(4-cyanophenyl)acetamide , where the cyano group enhances binding to biological targets.

- Reactivity Trade-offs: While aminoethyl chlorides (e.g., ) prioritize amine reactivity, the target compound’s imidate and cyano groups may favor applications in metal-catalyzed cross-coupling or cyclization reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.